
Avadomide hydrochloride
Overview
Description
Avadomide hydrochloride is a novel, small molecule that modulates cereblon, a protein involved in the ubiquitin-proteasome system. This compound exhibits potential antineoplastic, antiangiogenic, and immunomodulatory activities. It is primarily investigated for its efficacy in treating various types of cancer, including diffuse large B-cell lymphoma and multiple myeloma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of avadomide hydrochloride involves multiple steps, starting with the preparation of the core quinazolinone structure. The key steps include:
Formation of the Quinazolinone Core: This involves the cyclization of an appropriate anthranilic acid derivative with a suitable amine.
Functionalization: Introduction of functional groups to the quinazolinone core to achieve the desired pharmacophore.
Hydrochloride Salt Formation: The final step involves the conversion of avadomide to its hydrochloride salt form by reacting it with hydrochloric acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors for the cyclization and functionalization steps.
Purification: Employing techniques such as crystallization and chromatography to ensure high purity.
Quality Control: Rigorous testing to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Key Reaction Steps:
- Formation of Quinazolinone Core :
- Amidation with Piperidine-2,6-dione :
- Hydrochloride Salt Formation :
Example Reaction Scheme:
Degradation and Stability
This compound undergoes pH-dependent degradation, with stability challenges under acidic or alkaline conditions:
Stability Highlights:
- Hydrolytic Degradation :
- Thermal Stability :
Interaction with Biological Targets
This compound binds cereblon (CRBN), inducing proteasomal degradation of transcription factors Aiolos/Ikaros:
Mechanistic Insights:
- Cereblon Binding :
- Pharmacodynamic Effects :
Analytical Characterization
Critical physicochemical properties of this compound:
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 322.75 g/mol | PubChem CID 60199173 |
Solubility | >10 mg/mL in DMSO | DrugBank |
pKa | 4.2 (piperidine NH), 9.8 (quinazolinone NH) | Predicted via ALOGPS |
LogP | 0.06 | PubChem |
Reaction Optimization Challenges
- Yield Limitations :
- Impurity Control :
Scientific Research Applications
Avadomide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study cereblon modulation and its effects on protein degradation.
Biology: Investigated for its role in modulating immune responses and enhancing the activity of natural killer cells.
Medicine: Primarily researched for its potential in treating hematologic malignancies such as diffuse large B-cell lymphoma and multiple myeloma.
Industry: Potential applications in developing new therapeutic agents and understanding the mechanisms of drug resistance
Mechanism of Action
Avadomide hydrochloride exerts its effects by binding to cereblon, a substrate receptor in the cullin-4 RING E3 ubiquitin ligase complex. This binding promotes the recruitment and subsequent proteasomal degradation of hematopoietic transcription factors Aiolos and Ikaros. The degradation of these transcription factors leads to:
Apoptosis of Tumor Cells: Inducing cell death in certain tumor cells.
Enhanced Immune Response: Derepression of interferon-stimulated genes and increased interleukin-2 production, leading to enhanced T-cell and natural killer cell activity
Comparison with Similar Compounds
Thalidomide: An older cereblon modulator with similar immunomodulatory effects but with a different safety profile.
Lenalidomide: A more potent analog of thalidomide with enhanced efficacy and reduced side effects.
Pomalidomide: Another thalidomide analog with distinct pharmacokinetic properties and clinical applications
Uniqueness of Avadomide Hydrochloride:
Enhanced Efficacy: Demonstrates potent antitumor and immunomodulatory activities.
Improved Safety Profile: Reduced incidence of severe adverse effects compared to older analogs.
Broad Spectrum of Activity: Effective against a wide range of hematologic malignancies
Biological Activity
Avadomide hydrochloride, also known as CC-122, is a novel cereblon E3 ligase modulator (CELMoD) that has gained attention for its potential therapeutic applications in oncology, particularly in hematologic malignancies such as diffuse large B-cell lymphoma (DLBCL). This article provides a comprehensive overview of the biological activity of avadomide, including its mechanisms of action, preclinical and clinical findings, and implications for treatment.
Avadomide exerts its biological effects primarily through its interaction with cereblon, a component of the cullin 4 E3 ubiquitin ligase complex. Upon binding to cereblon, avadomide promotes the ubiquitination and subsequent degradation of hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This degradation leads to:
- Decreased proliferation of malignant B cells.
- Increased apoptosis in these cells.
- Enhanced activation of T cells and natural killer (NK) cells, which are crucial components of the immune response .
Preclinical Studies
Preclinical studies have demonstrated that avadomide has significant antitumor activity across various DLBCL cell lines, including both activated B-cell-like (ABC) and germinal center B-cell-like (GCB) subtypes. Notably, avadomide has shown greater potency compared to lenalidomide, another CELMoD agent, by inducing more substantial degradation of Aiolos and Ikaros and enhancing tumor cell apoptosis .
Table 1: Comparison of Avadomide and Lenalidomide
Feature | Avadomide (CC-122) | Lenalidomide |
---|---|---|
Mechanism | Cereblon modulator | Cereblon modulator |
Potency | Higher | Moderate |
Target Cell Types | ABC & GCB DLBCL | Primarily ABC DLBCL |
Induces Apoptosis | Yes | Yes |
T-cell Activation | Significant | Moderate |
Clinical Findings
Avadomide has been evaluated in several clinical trials for its efficacy in treating relapsed or refractory DLBCL. A notable phase I study reported that avadomide monotherapy demonstrated an overall response rate (ORR) of 28%, with a complete response (CR) rate of 9% among treated patients. The study also indicated that the recommended phase II dose was 3 mg administered on a 5/7-day schedule .
Case Study Insights
- Patient Demographics : In a multicenter trial involving patients with relapsed/refractory DLBCL, 14 patients were treated with avadomide.
- Safety Profile : The treatment was generally well tolerated, with a low incidence of discontinuations due to adverse events. However, dose adjustments were necessary for some patients due to mild side effects such as edema .
- Biomarker Analysis : Peripheral blood samples showed a significant reduction in Aiolos levels post-treatment, indicating effective target engagement. Additionally, T-cell activation was evidenced by increased secretion of cytokines such as IL-2 and IFN-γ .
Pharmacodynamics and Immune Modulation
Avadomide not only targets malignant cells but also modulates the immune system:
- T-cell Activation : Increased levels of activated T-cells were observed within two weeks of treatment initiation. Specifically, memory and activated CD8+ T-cells increased by 214% and 111%, respectively .
- Cytokine Release : The drug significantly upregulated cytokine production, which is essential for enhancing immune responses against tumors .
- NK Cell Activity : Avadomide has been shown to activate NK cells, contributing to antibody-dependent cell-mediated cytotoxicity against tumor cells .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of avadomide hydrochloride in inducing tumor cell apoptosis, and how can this mechanism be experimentally validated?
Avadomide binds to cereblon, recruiting transcription factors Aiolos and Ikaros to the Cullin-4 RING E3 ubiquitin ligase complex, leading to their ubiquitination and proteasomal degradation . This degradation derepresses interferon-stimulated genes (e.g., DDX58, IRF7) and enhances IL-2 production, promoting T-cell activation . To validate this:
- Use Western blotting to confirm degradation of Aiolos/Ikaros.
- Perform RNA sequencing to assess IFN pathway activation.
- Measure IL-2 levels via ELISA in T-cell co-culture assays .
Q. How should researchers select appropriate in vitro models to study avadomide’s efficacy in gemcitabine-resistant pancreatic ductal adenocarcinoma (PDAC)?
Use PDAC cell lines with validated gemcitabine resistance (e.g., MiaPaCa2-derived GR clones) . Key steps:
- Establish resistance by prolonged gemcitabine exposure and verify via IC50 assays .
- Compare avadomide-induced apoptosis in resistant vs. parental lines using Annexin V/PI staining .
- Validate NF-κB pathway inhibition via Western blot (e.g., reduced p65 phosphorylation) .
Q. What experimental parameters are critical for assessing avadomide’s immunomodulatory effects in preclinical models?
- Flow cytometry to quantify CD4+/CD8+ T-cell proliferation and NK cell activation markers (e.g., CD69).
- Cytokine profiling (e.g., IL-2, IFN-γ) in serum or tumor microenvironments using multiplex assays.
- In vivo validation via syngeneic mouse models with immune checkpoint inhibitor combinations .
Advanced Research Questions
Q. How can contradictory results between in vitro and in vivo efficacy data for avadomide be systematically addressed?
Discrepancies may arise due to pharmacokinetic differences (e.g., oral bioavailability) or immune microenvironment interactions. Mitigation strategies:
- Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with target engagement.
- Use orthotopic PDAC models to better mimic tumor-stroma interactions.
- Analyze tumor-infiltrating lymphocytes (TILs) post-treatment via immunohistochemistry .
Q. What methodologies are recommended to investigate avadomide’s role in overcoming tumor microenvironment (TME)-driven resistance?
- Single-cell RNA sequencing to map stromal and immune cell heterogeneity in treated vs. untreated TME.
- Co-culture assays with cancer-associated fibroblasts (CAFs) to assess avadomide’s impact on stromal-mediated drug resistance.
- Evaluate metabolic adaptations via seahorse assays (e.g., glycolysis/OXPHOS shifts) .
Q. How should researchers design experiments to evaluate avadomide’s synergy with other cereblon-targeting agents (e.g., PROTACs)?
- Combinatorial dose-response matrices (e.g., avadomide + PROTAC) to calculate synergy scores (e.g., Chou-Talalay method).
- Assess cereblon occupancy and degradation kinetics via cellular thermal shift assays (CETSA) .
- Validate in vivo using patient-derived xenografts (PDXs) with sequential dosing schedules .
Q. Data Analysis and Interpretation
Q. What statistical approaches are optimal for analyzing avadomide-induced cell cycle arrest (e.g., G0/G1 phase accumulation)?
- Flow cytometry data : Use non-parametric tests (e.g., Mann-Whitney U) for small sample sizes; ANOVA for multi-group comparisons.
- Normalize cell cycle distributions to untreated controls and calculate fold changes.
- Pair with live-cell imaging to track real-time cell cycle progression .
Q. How can researchers resolve conflicting data on avadomide’s impact on NF-κB signaling across different cancer types?
- Conduct pathway enrichment analysis (e.g., GSEA) to identify context-dependent regulatory nodes.
- Compare basal NF-κB activity across models using luciferase reporter assays .
- Investigate crosstalk with alternative pathways (e.g., JAK/STAT) via phosphoproteomics .
Q. Experimental Design Considerations
Q. What controls are essential when evaluating avadomide’s off-target effects in cereblon-deficient models?
- Include cereblon-knockout cell lines (CRBN⁻/⁻) to confirm on-target activity.
- Use inert analogs (e.g., avadomide derivatives with cereblon-binding mutations) as negative controls.
- Validate specificity via rescue experiments (e.g., Aiolos/Ikaros overexpression) .
Q. How can researchers optimize dosing regimens for avadomide in immunocompetent vs. immunocompromised mouse models?
- In immunocompetent models: Use adaptive dosing based on CD8+ T-cell expansion (monitored via flow cytometry).
- In immunocompromised models (e.g., NSG mice): Focus on direct tumor-killing effects via bioluminescence imaging .
- Perform toxicokinetic studies to identify maximum tolerated doses (MTD) without immunosuppression .
Properties
CAS No. |
1398053-45-6 |
---|---|
Molecular Formula |
C14H15ClN4O3 |
Molecular Weight |
322.75 g/mol |
IUPAC Name |
3-(5-amino-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C14H14N4O3.ClH/c1-7-16-9-4-2-3-8(15)12(9)14(21)18(7)10-5-6-11(19)17-13(10)20;/h2-4,10H,5-6,15H2,1H3,(H,17,19,20);1H |
InChI Key |
BVJRNKXVSYLNFD-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N.Cl |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CC 122 HCl; CC-122; CC122, Avadomide HCl; Avadomide hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.